molecular formula C10H6ClNO3S B8012195 2-(4-Chlorophenoxy)thiazole-5-carboxylic acid

2-(4-Chlorophenoxy)thiazole-5-carboxylic acid

Cat. No.: B8012195
M. Wt: 255.68 g/mol
InChI Key: JATXHTQIZIPKBL-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)thiazole-5-carboxylic acid is a compound belonging to the thiazole family, which is a class of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)thiazole-5-carboxylic acid typically involves the reaction of 4-chlorophenol with thiazole-5-carboxylic acid under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions may vary, including temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2-(4-Chlorophenoxy)thiazole-5-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.

    Biology: Studied for its interactions with biological targets and its potential as a therapeutic agent.

    Medicine: Investigated for its potential use in developing new drugs with antibacterial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)thiazole-5-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenoxy)thiazole-5-carboxylic acid is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity.

Biological Activity

2-(4-Chlorophenoxy)thiazole-5-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the compound's biological activity, including its therapeutic potential, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound features a thiazole ring substituted with a chlorophenoxy group and a carboxylic acid functional group. The presence of the chlorophenoxy moiety enhances lipophilicity, which may influence its biological activity.

PropertyValue
Molecular FormulaC₁₁H₈ClN₃O₂S
Molecular Weight273.71 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of thiazole have been shown to inhibit the growth of various cancer cell lines. A study demonstrated that thiazole derivatives had IC50 values ranging from 0.124 μM to 3.81 μM against different cancer types, indicating strong cytotoxic effects .

The mechanism of action for thiazole derivatives often involves modulation of key signaling pathways associated with cell proliferation and apoptosis. For example, the compound may interact with specific receptors or enzymes, leading to altered cellular responses that promote apoptosis in cancer cells. This interaction is crucial for developing targeted therapies against malignancies.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of thiazole derivatives. Substituents on the thiazole ring can significantly influence potency and selectivity. In one study, modifications to the phenyl ring and thiazole scaffold resulted in compounds with enhanced activity against human TGR5 receptors, indicating that strategic substitutions can lead to more potent therapeutic agents .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell growth in various cancer lines
TGR5 AgonismPotent activation leading to potential diabetes therapy
AnticonvulsantSignificant activity in seizure models

Case Study 1: Anticancer Efficacy

A recent investigation involving this compound analogs revealed promising anticancer efficacy against prostate cancer and melanoma cell lines. The study utilized the NCI-60 human tumor cell line screening, where several analogs demonstrated IC50 values as low as 0.4 μM, suggesting high potency against these malignancies .

Case Study 2: TGR5 Activation

In another study focusing on TGR5 agonists, compounds derived from thiazole scaffolds exhibited remarkable potency with EC50 values around 1 nM. These findings highlight the potential of this compound as a lead compound for developing treatments targeting metabolic disorders .

Properties

IUPAC Name

2-(4-chlorophenoxy)-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO3S/c11-6-1-3-7(4-2-6)15-10-12-5-8(16-10)9(13)14/h1-5H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATXHTQIZIPKBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=NC=C(S2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of ethyl 2-(4-chlorophenoxy)-5-thiazolecarboxylate from above in 1:1 1N LiOH:THF (150 mL) was heated at 50° C. for 1 hr. It was then cooled to r.t. and the THF was stripped off in vacuo. The resulting aqueous solution was poured into 1:1 conc. HCl:ice (200 mL), the precipitate was collected, taken up in ethylacetate (250 mL), dried with MgSO4 and concentrated to afford 2-(4-chlorophenoxy)-5-thiazolecarboxylic acid (7.49 g, 89% over the two steps) as an off-white solid.
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Synthesis routes and methods II

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